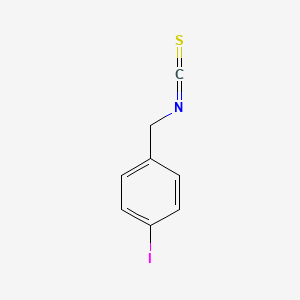

4-Iodobenzyl isothiocyanate

Description

Contextualization of Isothiocyanates in Chemical Biology Research

Isothiocyanates (ITCs) are a class of naturally occurring organosulfur compounds with the general chemical structure R–N=C=S. rjpharmacognosy.irrjpharmacognosy.ir They are primarily found in cruciferous vegetables such as broccoli, cabbage, and watercress, where they exist as precursor molecules called glucosinolates. rjpharmacognosy.irftb.com.hr When these plants are damaged, for instance by chewing or cutting, an enzyme called myrosinase is released, which hydrolyzes the glucosinolates into ITCs. rjpharmacognosy.irmdpi.com This reaction is responsible for the characteristic pungent and sharp taste of these vegetables. rjpharmacognosy.ir

In the field of chemical biology, ITCs are subjects of extensive research due to their high reactivity and wide range of biological activities. The electrophilic isothiocyanate group can readily react with nucleophilic groups in important biomolecules like proteins and glutathione (B108866), a key cellular antioxidant. rjpharmacognosy.ir This reactivity is believed to be the basis for their observed biological effects, which include anti-inflammatory, antimicrobial, and anticancer properties. rjpharmacognosy.irmdpi.com Researchers have been particularly interested in how these compounds can modulate cellular processes. For example, some ITCs can induce apoptosis (programmed cell death) in cancer cells and activate phase II detoxifying enzymes that help eliminate harmful substances from the body. rjpharmacognosy.ir Their ability to covalently modify proteins also makes them useful tools in laboratory settings for applications such as protein tagging. rjpharmacognosy.ir

Historical Trajectory of Research on Benzyl (B1604629) Isothiocyanate Derivatives

Benzyl isothiocyanate (BITC) is a well-studied member of the isothiocyanate family and serves as a parent compound for many synthetic derivatives. ftb.com.hrnih.gov Historically, research has focused on BITC as the primary active antibacterial agent in plants like Salvadora persica (Miswak). nih.govresearchgate.net Early investigations centered on its potent antimicrobial properties against a range of pathogens. ftb.com.hr

As research progressed, the focus expanded to include its significant anticancer activities. Studies have shown that BITC can inhibit the growth of various cancer cell lines and suppress tumor growth in preclinical models. ftb.com.hr This has led to a deeper investigation into its mechanisms of action, such as its ability to induce cell cycle arrest and apoptosis in cancer cells. rjpharmacognosy.ir

The exploration of BITC naturally led to the synthesis and study of its derivatives. Scientists began modifying the benzyl ring to understand how different chemical groups (substituents) would affect the compound's stability, solubility, and biological activity. rjpharmacognosy.irnih.gov For instance, studies have explored how hydroxylated or halogenated derivatives behave. Research into extraction methods found that halogenated solvents were effective for extracting BITC, indicating a certain stability and compatibility of halogenated forms. researchgate.net This line of inquiry aims to create new molecules with enhanced or more specific therapeutic properties compared to the original, naturally occurring compound.

Rationale for Focused Academic Investigation of 4-Iodobenzyl Isothiocyanate

The specific academic focus on this compound stems from the broader scientific effort to discover more potent and effective synthetic analogues of naturally occurring ITCs. Early research systematically investigated how modifying the structure of benzyl isothiocyanate could enhance its biological effects.

A primary driver for this research was the search for powerful antifungal agents. In a 1967 study, a series of synthetic analogues of natural isothiocyanates were created and tested. nih.gov Among these, this compound was noted for its "remarkable antifungal activity". nih.gov The study highlighted that even the most active substituted phenylisothiocyanates did not achieve the level of activity against the fungus Aspergillus niger as natural benzyl analogues like this compound did. semanticscholar.org This finding established a clear rationale for investigating halogenated benzyl isothiocyanates as potentially superior antifungal compounds.

More recent research reinforces the interest in the 4-iodobenzyl moiety in medicinal chemistry. Studies have shown that attaching a 4-iodobenzyl group to other parent molecules can significantly enhance their biological activity. For example, N-(4-iodobenzyl)cytisine demonstrated potent antiproliferative activity against specific lung and neuroepithelioma cancer cell lines, underscoring the potential of the 4-iodobenzyl group to create powerful therapeutic agents. researchgate.net This positions this compound and related structures as compounds of interest for developing new drugs. The inclusion of a halogen atom like iodine can alter a molecule's physicochemical properties, such as lipophilicity, which may influence its ability to cross cell membranes and interact with biological targets. rjpharmacognosy.ir

Compound Data

Below is a summary of the compounds mentioned in this article.

Interactive Data Table of Compounds

Structure

2D Structure

3D Structure

Properties

CAS No. |

3694-49-3 |

|---|---|

Molecular Formula |

C8H6INS |

Molecular Weight |

275.11 g/mol |

IUPAC Name |

1-iodo-4-(isothiocyanatomethyl)benzene |

InChI |

InChI=1S/C8H6INS/c9-8-3-1-7(2-4-8)5-10-6-11/h1-4H,5H2 |

InChI Key |

QMNNXEXDGXWBME-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1CN=C=S)I |

Origin of Product |

United States |

Synthetic Strategies and Chemical Synthesis Advancements for 4 Iodobenzyl Isothiocyanate

Established Synthetic Routes to Isothiocyanates Relevant to 4-Iodobenzyl Isothiocyanate

The preparation of isothiocyanates can be broadly categorized into several key methods, each with its own set of advantages and limitations. The most common starting materials are primary amines, which are converted to the isothiocyanate functional group through various reagents. chemrxiv.org

Thiophosgene-mediated Transformations

The reaction of primary amines with thiophosgene (B130339) (CSCl₂) in the presence of a base has long been a standard method for synthesizing isothiocyanates. nih.govcbijournal.com This reaction is analogous to the phosgenation of amines to form isocyanates. cbijournal.com The process is generally efficient and proceeds smoothly for a wide variety of primary amines, including those with hydroxyl, carboxyl, and thiol groups. cbijournal.com The reaction typically involves the formation of a thiocarbamyl chloride intermediate, which then eliminates hydrogen chloride to yield the isothiocyanate. cbijournal.com

Despite its effectiveness, the use of thiophosgene is hampered by its high toxicity, volatility, and cost. nih.govgoogle.comwikipedia.org It is toxic by all routes of administration, necessitating careful handling. nih.gov Due to these safety concerns, significant research has been directed towards finding safer alternatives. nih.govnih.gov One such alternative is triphosgene (B27547), which exhibits similar effectiveness for synthesizing aryl isothiocyanates and is considered safer to handle, although it is still fatal if inhaled. nih.gov Other thiophosgene surrogates include di-(2-pyridyl) thionocarbamate, 1,1′-thiocarbonyldiimidazole, and 1,1′-thiocarbonyldi-2-(1H)-pyridone. nih.govmdpi.comtcichemicals.com

A general procedure for this method involves slowly adding thiophosgene to a biphasic system of the amine in a solvent like dichloromethane (B109758) and an aqueous solution of sodium bicarbonate. rsc.org After the reaction is complete, the organic layer is separated, dried, and concentrated to yield the crude isothiocyanate, which can then be purified. rsc.org

Carbon Disulfide-based Methodologies

The most widely used alternative to thiophosgene involves the use of carbon disulfide (CS₂). nih.govcbijournal.com This method typically proceeds in two steps: the formation of a dithiocarbamate (B8719985) salt from a primary amine and CS₂ in the presence of a base, followed by the decomposition of this salt using a desulfurizing agent to yield the isothiocyanate. nih.govcbijournal.com

The formation of the dithiocarbamate salt is a rapid reaction for most amines. cbijournal.com A variety of bases can be used, including triethylamine, sodium hydroxide, and potassium carbonate. cbijournal.comorganic-chemistry.orgrsc.org The choice of base and solvent can be crucial, especially for less reactive amines. beilstein-journals.org For instance, with electron-deficient arylamines, a stronger base and higher temperatures may be required. beilstein-journals.org

A diverse array of desulfurizing agents has been reported for the second step. These include:

Heavy metal salts: Lead nitrate (B79036) and mercuric salts have been traditionally used. google.com

Phosgene and its derivatives: Phosgene and triphosgene are effective desulfurizing agents. nih.govcbijournal.com

Oxidizing agents: Hydrogen peroxide and sodium persulfate are considered greener options as they are stable, inexpensive, and easy to handle. nih.govrsc.org

Other reagents: Ethyl chloroformate, tosyl chloride, di-tert-butyl dicarbonate (B1257347) (Boc₂O), and cyanuric chloride have also been successfully employed. nih.govnih.govcbijournal.comorganic-chemistry.org

Alternative Greener Synthetic Approaches

In recent years, there has been a growing emphasis on developing more environmentally friendly methods for isothiocyanate synthesis. These "greener" approaches aim to reduce the use of toxic reagents and minimize waste.

One such approach is the use of elemental sulfur . nih.govnih.govmdpi.com Aliphatic and aromatic isothiocyanates can be produced from primary amines and elemental sulfur, offering a quick reaction with simple workup and fairly high yields. nih.gov A more sustainable method involves the sulfurization of isocyanides with elemental sulfur, catalyzed by an amine base like DBU, in benign solvents such as Cyrene™ or γ-butyrolactone. nih.govrsc.orgdigitellinc.com This catalytic reaction can achieve low E-factors (a measure of waste produced) while maintaining high product purity. nih.govrsc.org

Microwave-assisted synthesis has also emerged as a rapid and efficient method for producing aromatic and aliphatic isothiocyanates. nih.govtandfonline.com Reactions can be completed in minutes with fair yields. nih.gov For instance, a microwave-assisted synthesis using Lawesson's reagent for the thionation of isocyanides in water has been reported to be a general and highly efficient protocol. tandfonline.com

Visible-light photocatalysis represents another modern, mild, and efficient method. organic-chemistry.orgacs.org This approach uses a photocatalyst, such as Rose Bengal, and green LED light to promote the reaction between primary amines and carbon disulfide. organic-chemistry.org The reaction proceeds under mild, metal-free conditions and has a broad substrate scope. organic-chemistry.org

Electrochemical methods also offer a practical, mild, and high-yielding route to isothiocyanates from amines and carbon disulfide without the need for toxic and expensive reagents. organic-chemistry.org

Optimization of Reaction Conditions and Yield Enhancement for Isothiocyanate Synthesis

Optimizing reaction conditions is crucial for maximizing the yield and purity of the desired isothiocyanate. Key parameters that are often adjusted include the choice of solvent, base, temperature, and the stoichiometry of the reactants.

For carbon disulfide-based methods, the choice of base and solvent significantly impacts the formation of the dithiocarbamate intermediate, particularly for electron-deficient amines. beilstein-journals.orgmdpi.com For example, in the synthesis of pyridyl isothiocyanates, stronger bases like sodium hydride (NaH) in a solvent like dimethylformamide (DMF) were found to be more effective for highly electron-deficient aminopyridines. mdpi.com The reaction temperature and the amount of carbon disulfide can also be increased to drive the reaction to completion. beilstein-journals.org

In microwave-assisted syntheses, parameters such as wattage, irradiation time, and temperature are optimized. For one microwave-assisted method, the optimal conditions were found to be a wattage of 500 W and two irradiation periods of two minutes each. nih.gov In another study, increasing the reaction temperature from 60°C to 100°C in a microwave reactor significantly increased the yield of the isothiocyanate from 85% to 98%. tandfonline.com

The development of new desulfurizing agents has also been a key area of optimization. For example, 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium toluene-4-sulfonate (DMT/NMM/TsO⁻) has been introduced as a novel desulfurizing reagent for the one-pot synthesis of isothiocyanates from primary amines and carbon disulfide. mdpi.com Optimization of the reaction using this reagent involved screening different bases and adjusting the stoichiometry of the reagents to achieve high yields for both aliphatic and aromatic isothiocyanates. mdpi.com

| Parameter | Variation | Effect on Yield/Reaction | Reference |

| Base | Et₃N vs. DBU | Replacing Et₃N with DBU increased yield from 30% to 71% for an aromatic isothiocyanate. | mdpi.com |

| Solvent | Various organic solvents vs. water | For microwave synthesis, water gave a 90% yield, proving to be a good green alternative. | tandfonline.com |

| Temperature | 60°C to 100°C (Microwave) | Increasing temperature significantly increased yield from 85% to 98%. | tandfonline.com |

| Desulfurizing Agent | Comparison of various agents | DMT/NMM/TsO⁻ showed superiority over other agents like TCT, iodine, and Boc₂O in certain cases. | mdpi.com |

| Catalyst Loading | 2 mol% vs. higher amounts (DBU) | Low catalyst loading (2 mol%) was sufficient for sustainable synthesis from isocyanides. | nih.gov |

Novel Synthetic Methodologies for Isothiocyanate Functionalization

Recent research has focused on developing novel methods that not only synthesize the isothiocyanate group but also allow for further functionalization, often in a one-pot or tandem fashion.

The tandem Staudinger/aza-Wittig reaction is a powerful method for producing alkyl, aryl, and sugar isothiocyanates from azides. nih.gov This reaction proceeds with excellent yields and can be performed on a large scale without complications. nih.gov

The synthesis of isothiocyanates from hydroximoyl chlorides is another efficient method that starts from aldehydes instead of amines. nih.gov This room-temperature reaction offers nearly quantitative yields, simple workup, and requires no purification steps. nih.gov

A novel copper-catalyzed [2 + 1 + 2] tandem annulation reaction of alkyl amines, isothiocyanates, and diazo acetates has been developed for the efficient synthesis of 2-iminothiazolidin-4-ones. rsc.org This methodology is notable for its use of readily available starting materials, mild reaction conditions, high yields, and applicability to gram-scale synthesis. rsc.org

The functionalization of nanoparticles with isothiocyanates has also been explored. A straightforward method for preparing isothiocyanate-functionalized mesoporous silica (B1680970) nanoparticles (MSNs) involves treating aminated MSNs with 1,1′-thiocarbonyldi-2(1H)-pyridone. mdpi.com These functionalized nanoparticles are stable and can readily react with primary amines, allowing for the attachment of other molecules. mdpi.com

Scale-Up Considerations for Research and Preclinical Development

Scaling up the synthesis of isothiocyanates from the laboratory bench to larger quantities required for preclinical and clinical studies presents several challenges. acs.org Safety, cost-effectiveness, and the robustness of the synthetic route are paramount.

Methods that avoid highly toxic reagents like thiophosgene are generally preferred for scale-up. google.com Carbon disulfide-based methods, particularly one-pot procedures, are often more amenable to large-scale production. nih.gov The use of inexpensive and readily available reagents and catalysts is also a key consideration. For example, a one-pot process using cyanuric chloride as a desulfurizing agent in aqueous conditions has been suggested as suitable for scale-up activities. nih.gov Similarly, a method using sodium persulfate as an oxidative desulfurizing agent has been successfully used for large-scale work, requiring only recrystallization for purification. nih.gov

The development of continuous flow processes can also be advantageous for scale-up, offering better control over reaction parameters and improved safety. While not specifically detailed for this compound in the provided context, the principles of flow chemistry are increasingly being applied to the synthesis of active pharmaceutical ingredients.

Chemical Reactivity and Derivatization Approaches for Structural Analogue Generation

Electrophilic Nature and Reaction Pathways of the Isothiocyanate Group

The isothiocyanate group (–N=C=S) is characterized by a highly electrophilic carbon atom. mdpi.comwikipedia.org This electrophilicity arises from the electron-withdrawing nature of the adjacent nitrogen and sulfur atoms. arkat-usa.org Consequently, this functional group is susceptible to attack by a wide range of nucleophiles. nih.govresearchgate.net The primary reaction pathway involves the addition of a nucleophile to the central carbon atom of the isothiocyanate moiety. mdpi.com

Key reaction pathways involving the isothiocyanate group include:

Reaction with Amines: Primary and secondary amines readily react with isothiocyanates to form substituted thiourea (B124793) derivatives. nih.govresearchgate.net This is one of the most common reactions of isothiocyanates due to the high nucleophilicity of amines.

Reaction with Thiols: Thiols can react with isothiocyanates to form dithiocarbamates. nih.gov This reaction is of particular significance in biological systems, where the sulfhydryl group of cysteine residues in proteins can covalently bind to isothiocyanates. nih.govrsc.org The reaction with the tripeptide glutathione (B108866) is a key step in the metabolism of isothiocyanates in vivo. nih.govnih.gov

Reaction with Alcohols and Water: While less reactive than amines and thiols, alcohols can add to isothiocyanates to form thiocarbamates. The reaction with water leads to the formation of an unstable dithiocarbamic acid, which can then decompose.

The reactivity of the isothiocyanate group is fundamental to its biological activity and its use as a synthetic intermediate. mdpi.comchemrxiv.orgrsc.org

Nucleophilic Additions and Cyclization Reactions with Isothiocyanates

Nucleophilic addition to the isothiocyanate group of 4-iodobenzyl isothiocyanate is a foundational strategy for generating structural analogues. The resulting adducts can often undergo subsequent intramolecular cyclization to yield a variety of heterocyclic scaffolds. arkat-usa.org

A prominent example is the reaction with compounds containing amino groups, which yields N-substituted thioureas. nih.govnih.gov These thiourea derivatives can serve as versatile intermediates for the synthesis of more complex molecules. For instance, they can undergo cyclization reactions to form heterocycles like thiazoles. acs.orgacs.orgnih.gov

The reaction of isothiocyanates with various nucleophiles can also lead to the formation of other heterocyclic systems. For example, reactions with acylium and thioacylium ions can lead to the formation of 1,3,5-oxadiazinium ions and their sulfur analogues after cyclization of the initial addition products. nih.gov Furthermore, base-promoted cyclization of o-isothiocyanato arylacetylenes with aroylacetonitriles provides access to benzo[d] organic-chemistry.orgdtu.dkthiazines. rsc.org The ability to construct such a diverse range of heterocyclic structures from isothiocyanates highlights their importance as building blocks in medicinal and combinatorial chemistry. nih.govrsc.org

| Nucleophile | Initial Product | Potential Cyclized Product |

|---|---|---|

| Primary/Secondary Amine | Substituted Thiourea | Thiazoles (with further reaction) |

| Hydrazine | Thiosemicarbazide | 1,2,4-Triazoles |

| α-Amino Acids | Thiourea-tethered Amino Acids | Thiohydantoins |

| o-Arylacetylenes with Aroylacetonitriles | Intermediate Adduct | Benzo[d] organic-chemistry.orgdtu.dkthiazines |

Strategies for Aromatic Ring Modification and Substitution Pattern Investigation

The presence of an iodine atom on the aromatic ring of this compound provides a versatile handle for a variety of cross-coupling reactions, allowing for the introduction of diverse substituents at the para-position. This enables a systematic investigation of how modifications to the aromatic ring affect the molecule's properties.

Common strategies for aromatic ring modification include:

Suzuki Coupling: This palladium-catalyzed cross-coupling reaction between the aryl iodide and a boronic acid or ester is a powerful method for forming carbon-carbon bonds. It allows for the introduction of a wide range of alkyl, alkenyl, and aryl groups.

Sonogashira Coupling: This reaction involves the palladium-catalyzed coupling of the aryl iodide with a terminal alkyne in the presence of a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.orglibretexts.org This method is highly effective for synthesizing arylalkynes. researchgate.netrsc.org The reactivity of aryl iodides in Sonogashira coupling is generally high, often allowing the reaction to proceed under mild conditions. wikipedia.org

Heck Coupling: This reaction couples the aryl iodide with an alkene to form a substituted alkene, providing another avenue for carbon-carbon bond formation.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction enables the formation of carbon-nitrogen bonds by coupling the aryl iodide with an amine.

These cross-coupling reactions are instrumental in creating libraries of analogues with varied substitution patterns on the aromatic ring, which is crucial for structure-activity relationship studies.

| Reaction | Coupling Partner | Bond Formed | Introduced Moiety |

|---|---|---|---|

| Suzuki Coupling | Boronic Acid/Ester | C-C | Alkyl, Alkenyl, Aryl |

| Sonogashira Coupling | Terminal Alkyne | C-C | Alkynyl |

| Heck Coupling | Alkene | C-C | Alkenyl |

| Buchwald-Hartwig Amination | Amine | C-N | Amino |

Synthesis of Conjugates and Prodrug Research Constructs

The reactivity of the isothiocyanate group makes it suitable for the synthesis of conjugates with biomolecules. rsc.orgnih.govrsc.org This is particularly relevant for the development of chemical probes and targeted therapeutic agents. The isothiocyanate can react with nucleophilic residues on proteins, such as the thiol group of cysteine and the amino group of lysine, to form stable covalent bonds. rsc.orgnih.gov The pH of the reaction environment can influence the selectivity towards these residues. nih.gov

Furthermore, the development of prodrugs is a strategy employed to overcome challenges such as poor stability and low aqueous solubility of isothiocyanates. nih.govmdpi.commdpi.com A prodrug is an inactive or less active derivative that is converted to the active parent drug in vivo. For isothiocyanates, a common prodrug approach involves masking the reactive isothiocyanate group. For example, reaction with a thiol-containing promoiety can form a dithiocarbamate (B8719985) linkage that is stable under certain conditions but can release the active isothiocyanate under physiological conditions. nih.gov Another approach involves the use of glucosinolate precursors which release the isothiocyanate upon enzymatic cleavage by myrosinase. acs.org

Solid-Phase Synthesis Applications for Analogue Libraries

Solid-phase synthesis is a powerful technique for the rapid generation of large libraries of compounds for high-throughput screening. The reactivity of the isothiocyanate group lends itself well to solid-phase applications. dtu.dk In a typical approach, an amine-functionalized solid support is treated with a solution of this compound to form a resin-bound thiourea. acs.org

Alternatively, a primary amine can be anchored to the solid support, which is then reacted with carbon disulfide and a coupling reagent to form a resin-bound isothiocyanate. dtu.dk This immobilized isothiocyanate can then be treated with a variety of soluble amines to generate a library of thiourea derivatives. acs.orgdtu.dk These thiourea derivatives can be further modified on the solid support before cleavage to yield the final products. acs.orgnih.govnih.gov The use of solid-phase synthesis facilitates the purification process, as excess reagents and byproducts can be easily washed away. This methodology is highly efficient for the combinatorial synthesis of structural analogues of this compound for drug discovery and other applications.

Based on a comprehensive search of publicly available scientific literature, there is currently insufficient specific data on the biological activities and underlying molecular mechanisms of This compound to generate the requested article.

The investigation into the anticancer potential of isothiocyanates has predominantly focused on other members of this chemical class, such as benzyl (B1604629) isothiocyanate (BITC) and sulforaphane (B1684495). Consequently, detailed preclinical and in vitro research findings regarding the effects of this compound on the following specified areas are not available in the public domain:

Induction of Apoptosis and Cell Cycle Arrest in Cancer Cell Lines

Modulation of Oncogenic Signaling Pathways (e.g., NF-κB, PI3K/Akt/mTOR)

Epigenetic Modifications (e.g., Histone Deacetylase Inhibition Research)

Inhibition of Angiogenesis and Metastasis in Preclinical Models

Autophagy Induction and Modulation in Cancer Research

Reactive Oxygen Species (ROS) Generation and Oxidative Stress Response in Cancer Cells

Without dedicated studies on this compound, it is not possible to provide a thorough, informative, and scientifically accurate article that strictly adheres to the provided outline and focuses solely on this specific compound. The available research on related isothiocyanates cannot be extrapolated to this compound without specific experimental evidence.

Investigation of Biological Activities and Underlying Molecular Mechanisms Preclinical and in Vitro Focus

Research into Anticancer Potential and Mechanisms

Synergy with Existing Chemotherapeutic Agents in Preclinical Models

The combination of natural compounds with conventional chemotherapeutics is a burgeoning area of cancer research, aiming to enhance treatment efficacy and reduce side effects. nih.gov Isothiocyanates, as a class, have been investigated for their potential to synergize with anticancer drugs. nih.gov Studies have shown that ITCs can sensitize cancer cells to chemotherapy by modulating critical signaling pathways. nih.gov For instance, some ITCs have been found to enhance the effectiveness of agents like doxorubicin (B1662922) and cisplatin (B142131) in various cancer cell lines. nih.govresearchgate.net This is often achieved by influencing pathways involved in cell proliferation, apoptosis (programmed cell death), and drug resistance. nih.govnih.gov

Preclinical studies have demonstrated that phenethyl isothiocyanate (PEITC), a related aromatic isothiocyanate, enhances the anti-tumor effects of doxorubicin in models of breast and liver cancer by modulating key proteins such as Akt and caspases. researchgate.net Similarly, sulforaphane (B1684495) has been shown to work synergistically with gefitinib (B1684475) in lung cancer models and with cisplatin in ovarian cancer models, significantly curtailing tumor growth. nih.gov While these findings highlight the potential of the isothiocyanate class, specific preclinical studies investigating the synergistic effects of 4-Iodobenzyl isothiocyanate with existing chemotherapeutic agents are not extensively detailed in the current body of scientific literature. The mechanisms observed for other ITCs, such as the modulation of drug transporters and DNA damage repair pathways, suggest a promising avenue for future investigation into this compound. researchgate.net

Research into Antimicrobial Activities and Mechanisms

Isothiocyanates are recognized for their broad-spectrum antimicrobial properties against a variety of human pathogens. nih.govmiddlebury.edu The antimicrobial activity of these compounds has been documented against both plant and foodborne pathogens, and there is growing interest in their potential application against clinically relevant microbes, including those with multi-drug resistance. nih.gov The structure of the isothiocyanate, particularly the nature of its side chain, significantly influences its antimicrobial potency.

Research on benzyl (B1604629) isothiocyanate (BITC), the parent compound of this compound, has demonstrated significant antibacterial activity. Notably, BITC exhibits a rapid and potent bactericidal effect, particularly against Gram-negative bacteria, including oral pathogens implicated in periodontal disease. plos.orgnih.gov In contrast, its effect on Gram-positive bacteria is often characterized by growth inhibition rather than a direct killing effect. plos.orgnih.gov The aromatic structure of compounds like BITC is thought to facilitate their ability to cross bacterial membrane structures, enhancing their antimicrobial action compared to some aliphatic ITCs. nih.gov

Studies comparing different ITCs have shown that BITC vapor has higher antibacterial activity against Gram-positive bacteria, including lactic acid bacteria, than allyl isothiocyanate (AITC) vapor. nih.gov However, against Gram-negative bacteria, their inhibitory effects are generally similar. nih.gov The potent activity of BITC against Campylobacter jejuni, a common foodborne pathogen, has also been reported, with minimum inhibitory concentrations (MICs) ranging from 1.25–5 µg/mL. frontiersin.org Specific data on the antibacterial spectrum and MIC values for this compound against a wide range of pathogens are limited, but the strong activity of its parent compound suggests it is a promising candidate for further investigation.

| Pathogen | Gram Stain | Observed Effect | Reference |

|---|---|---|---|

| Oral Pathogens (Periodontal) | Gram-negative | Strong bactericidal effect | plos.orgnih.gov |

| Campylobacter jejuni | Gram-negative | Potent antibacterial activity (MIC: 1.25–5 µg/mL) | frontiersin.org |

| Various Gram-positive bacteria | Gram-positive | Mainly growth inhibition | plos.orgnih.gov |

| Lactic Acid Bacteria | Gram-positive | Higher activity than AITC vapor | nih.gov |

In addition to their antibacterial properties, ITCs have demonstrated significant antifungal activity. BITC, for example, effectively inhibits the spore germination and mycelial growth of fungi such as Alternaria alternata, a pathogen that causes black spot disease in pears. rsc.org Studies on the mechanism of action indicate that the antifungal effects of ITCs are often mediated through the disruption of fungal cell membranes. rsc.orgmdpi.com

Microscopic analysis has shown that BITC treatment causes severe damage to fungal spore morphology. rsc.org This is further supported by assays showing an increase in relative electrical conductivity and cell lysis, which are indicative of compromised plasma membrane integrity. rsc.org The disruption of the cell membrane leads to the leakage of cellular contents, ultimately resulting in fungal cell death. mdpi.com For instance, BITC has been shown to exert its antifungal activity against A. alternata through these membrane-targeted mechanisms. rsc.org Furthermore, BITC has demonstrated antifungal effects against Aspergillus fumigatus by damaging cell membranes and mitochondria. nih.gov While these findings for BITC are significant, specific studies detailing the antifungal activity and membrane disruption capabilities of this compound are needed.

Bacterial biofilms are communities of microorganisms encased in a self-produced matrix, which renders them notoriously resistant to conventional antimicrobial agents. nih.gov The ability to inhibit biofilm formation or eradicate established biofilms is a key goal in the development of new antimicrobial therapies. Several isothiocyanates have shown promise in this area. nih.gov For example, phenethyl isothiocyanate (PEITC) has been found to reduce biofilm development in Pseudomonas aeruginosa. nih.gov

Studies on BITC have shown that it can inhibit biofilm formation in pathogens like Staphylococcus aureus. mdpi.com In combination with resveratrol, BITC significantly reduced biofilm formation by 46.1%. mdpi.com Research also indicates that BITC can disrupt established biofilms of Aspergillus fumigatus. nih.gov While treatment with BITC did not lead to significant killing of oral streptococcal biofilms at the concentration tested, it did alter the expression of genes associated with biofilm formation, such as those encoding NADH oxidase and fibronectin-binding protein. nih.gov This suggests a complex interaction between the compound and biofilm-related molecular pathways. nih.gov Direct research on the anti-biofilm capabilities of this compound remains an area for future exploration.

The antimicrobial action of isothiocyanates is believed to be multi-targeted. nih.gov One of the primary mechanisms involves the disruption of cell membrane integrity, as discussed in the antifungal section. mdpi.com This loss of membrane integrity leads to the leakage of essential intracellular components and disrupts critical cellular processes. nih.gov

Another key mechanism is the inhibition of essential microbial enzymes. ITCs can interact with sulfhydryl groups in the catalytic domains of enzymes, leading to their inactivation. nih.gov For example, allyl isothiocyanate has been shown to inhibit thioredoxin reductase and acetate (B1210297) kinase in E. coli O157:H7, which can interfere with DNA synthesis and energy metabolism, respectively. nih.gov

Furthermore, some studies suggest that ITCs can induce DNA damage. Research on sulforaphane and phenethyl isothiocyanate has shown that they inhibit DNA replication, leading to double-strand breaks. nih.gov This effect was more pronounced in cancer cells compared to normal cells due to less efficient DNA repair mechanisms in the former. nih.gov While these mechanisms are well-documented for other ITCs, specific investigations are required to determine if this compound acts via similar pathways of enzyme inhibition or DNA damage to exert its antimicrobial effects.

Exploration of Other Preclinical Biological Activities

Neuroprotective Research Potential of Iodinated Isothiocyanates

Preliminary preclinical and in vitro research has begun to explore the neuroprotective potential of synthetic iodinated isothiocyanates, particularly 4-iodophenyl isothiocyanate (4-IPITC), a compound structurally related to this compound. These studies highlight its capacity to mitigate neuronal damage in various models of neurodegeneration and suggest underlying molecular mechanisms common to isothiocyanates.

In vitro investigations have demonstrated that 4-IPITC can protect primary cortical neurons from a range of insults. The compound was shown to successfully reduce cell death in cultured neurons exposed to excessive glutamate, oxidative stress, oxygen-glucose deprivation, and the neurotoxin 1-methyl-4-phenylpyridinium (MPP+), which is used to model Parkinson's disease. merckmillipore.comnih.gov Beyond its protective effects, 4-IPITC also exhibited neurotrophic properties, as evidenced by its performance in two independent neurite outgrowth assays. merckmillipore.comnih.gov This suggests that iodinated isothiocyanates may not only protect neurons from damage but also support their growth and the formation of neural connections.

The neuroprotective mechanisms of isothiocyanates are believed to involve the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. nih.gov Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes, often referred to as phase II detoxifying enzymes. By activating this pathway, isothiocyanates can enhance the cell's intrinsic defense mechanisms against oxidative stress, a key pathological factor in many neurodegenerative diseases. Furthermore, isothiocyanates have been reported to modulate inflammatory responses, in part through a cross-talk between the Nrf2 and the nuclear factor-kappa B (NF-κB) pathways. core.ac.uk The NF-κB pathway is a central regulator of inflammation, and its inhibition can lead to a decrease in the production of pro-inflammatory cytokines.

Preclinical studies in animal models have provided further evidence for the neuroprotective potential of 4-IPITC. In a rat model of experimental autoimmune encephalomyelitis (EAE), a model for multiple sclerosis, oral administration of 4-IPITC resulted in a significant delay in the onset of the disease and a decrease in the cumulative disease score. merckmillipore.comnih.gov In a mouse model of Parkinson's disease induced by 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP), pretreatment with 4-IPITC showed a potential to reduce the toxin's neurotoxic effects. merckmillipore.comnih.gov

| Model System | Insult/Condition | Key Findings | Reference |

|---|---|---|---|

| Primary Cortical Neurons | Excessive Glutamate Exposure | Reduced cell death | merckmillipore.comnih.gov |

| Primary Cortical Neurons | Oxygen-Glucose Deprivation | Reduced cell death | merckmillipore.comnih.gov |

| Primary Cortical Neurons | Oxidative Stress | Reduced cell death | merckmillipore.comnih.gov |

| Primary Cortical Neurons | 1-methyl-4-phenylpyridinium (MPP+) | Reduced cell death | merckmillipore.comnih.gov |

| Neurite Outgrowth Assays | Not Applicable | Demonstrated neurotrophic properties | merckmillipore.comnih.gov |

| Animal Model | Disease Model | Key Findings | Reference |

|---|---|---|---|

| Dark Agouti Rats | Experimental Autoimmune Encephalomyelitis (EAE) | Significantly delayed day of onset; Decreased cumulative EAE score | merckmillipore.comnih.gov |

| Mice | MPTP Model of Parkinson's Disease | Showed potential for dampening toxicity | merckmillipore.comnih.gov |

Antiviral Research Investigations

Currently, there is a lack of preclinical and in vitro studies specifically investigating the antiviral potential of this compound. While the broader class of isothiocyanates has been a subject of interest in various biological contexts, dedicated research into the antiviral activities of this particular iodinated compound has not been reported in the scientific literature. Therefore, its efficacy and potential mechanisms of action against viral pathogens remain undetermined.

Structure Activity Relationship Sar Studies of 4 Iodobenzyl Isothiocyanate Analogues

Impact of Halogen Substitutions on Biological Activity

The nature of the halogen substituent on the aromatic ring of benzyl (B1604629) isothiocyanate analogues can significantly influence their biological activity. While direct comparative studies focusing specifically on 4-iodobenzyl isothiocyanate versus its fluoro, chloro, and bromo counterparts are not extensively documented in the available research, general principles of halogen substitution in medicinal chemistry can provide valuable insights.

Halogens can affect a molecule's properties in several ways, including its size, electronegativity, lipophilicity, and ability to form halogen bonds. These alterations can, in turn, impact the compound's absorption, distribution, metabolism, excretion (ADME) profile, and its interaction with biological targets.

A study on halogenated phenoxychalcones and their corresponding pyrazolines as cytotoxic agents in human breast cancer cells provides some relevant observations. In this research, it was found that chalcone (B49325) derivatives with a bromo substitution in the para position of a diaryl ether moiety exhibited better activity than their chloro analogues semanticscholar.org. This suggests that the nature and properties of the halogen at the para position can directly influence the cytotoxic efficacy of the molecule.

The following table summarizes the general properties of halogens that are considered in drug design and how they might influence the activity of 4-halobenzyl isothiocyanates.

| Halogen | Electronegativity (Pauling Scale) | Van der Waals Radius (Å) | C-X Bond Strength (kcal/mol) | Lipophilicity (Hansch-Leo π parameter) | Potential Impact on Biological Activity |

| Fluorine (F) | 3.98 | 1.47 | 116 | +0.14 | Can alter metabolic stability and binding interactions. |

| Chlorine (Cl) | 3.16 | 1.75 | 81 | +0.71 | Increases lipophilicity, potentially enhancing membrane permeability. |

| Bromine (Br) | 2.96 | 1.85 | 68 | +0.86 | Further increases lipophilicity and can participate in halogen bonding. |

| Iodine (I) | 2.66 | 1.98 | 51 | +1.12 | Significantly increases lipophilicity and is a strong halogen bond donor, which can enhance protein-ligand interactions. |

Data is generalized and may vary slightly depending on the specific molecular context.

Based on these properties, it can be hypothesized that the iodine atom in this compound could contribute to its biological activity through several mechanisms. Its high lipophilicity may enhance its ability to cross cell membranes and reach intracellular targets. Furthermore, the iodine atom is a strong halogen bond donor, which could lead to more potent and specific interactions with target proteins. However, without direct experimental data comparing the 4-halo-substituted benzyl isothiocyanates, these remain informed hypotheses.

Influence of Aromatic Ring Substitutions on Potency and Selectivity

Electronic Effects: The electronic nature of the substituent, whether it is electron-donating or electron-withdrawing, can significantly impact the reactivity of the isothiocyanate group and the binding affinity of the molecule to its target.

Electron-donating groups (EDGs) , such as methoxy (B1213986) (-OCH3) and amino (-NH2), increase the electron density of the aromatic ring. This can influence the electronic environment of the isothiocyanate moiety and potentially alter its electrophilicity.

Electron-withdrawing groups (EWGs) , such as nitro (-NO2) and cyano (-CN), decrease the electron density of the aromatic ring. This can enhance the electrophilicity of the isothiocyanate group, making it more susceptible to nucleophilic attack by biological molecules like cysteine residues on proteins.

A study on the halogen bonding of iodobenzene (B50100) derivatives found that the presence of other substituents on the aromatic ring affects the halogen bonding properties of the iodine substituent. Electron-donating groups with a positive mesomeric effect favor meta-iodines as halogen bond donors, while electron-withdrawing groups with a negative mesomeric effect favor ortho- and para-iodines as halogen bond donors nih.gov. This suggests a complex interplay between the electronic nature of the substituent and the position of the iodine atom in influencing molecular interactions.

Steric Effects: The size and shape of the substituent can also play a crucial role. Bulky substituents can create steric hindrance, which may either prevent or enhance the binding of the molecule to its target, depending on the topography of the binding site. This can be a key factor in determining the selectivity of the compound for a particular protein or enzyme.

The following table provides examples of common aromatic ring substituents and their potential influence on the properties of this compound analogues.

| Substituent | Electronic Effect | Steric Effect | Potential Impact on Potency and Selectivity |

| -OCH3 (Methoxy) | Electron-donating | Moderate | May modulate binding affinity and metabolic stability. |

| -NO2 (Nitro) | Electron-withdrawing | Moderate | Can enhance electrophilicity of the isothiocyanate group, potentially increasing reactivity. |

| -CN (Cyano) | Electron-withdrawing | Small | Can increase polarity and influence binding interactions. |

| -CH3 (Methyl) | Electron-donating | Small | Can increase lipophilicity and affect metabolic pathways. |

| -CF3 (Trifluoromethyl) | Strongly Electron-withdrawing | Moderate | Can significantly alter electronic properties and lipophilicity, potentially improving cell permeability and metabolic stability. |

Systematic exploration of these substitutions is necessary to delineate the precise SAR and to design analogues with optimized potency and selectivity for specific biological targets.

Effect of Isothiocyanate Linker Modifications on Molecular Interactions

The linker connecting the aromatic ring to the isothiocyanate group, typically a methylene (B1212753) (-CH2-) group in benzyl isothiocyanates, is a critical determinant of the molecule's flexibility, spatial orientation, and ultimately, its interaction with biological targets. Modifications to this linker can significantly impact the compound's biological activity.

Linker Length: Altering the length of the alkyl chain between the aromatic ring and the isothiocyanate group can affect the molecule's ability to access and bind to its target. For instance, increasing the chain length can provide greater conformational flexibility, allowing the molecule to adopt an optimal orientation within a binding pocket. Structure-activity relationship studies of arylalkyl isothiocyanates have shown that the length of the alkyl chain is a key factor in their inhibitory potency against certain enzymes nih.gov.

Linker Rigidity: Introducing rigidity into the linker, for example, by incorporating double bonds or cyclic structures, can restrict the conformational freedom of the molecule. This can be advantageous if the rigid conformation is the one that is recognized by the target, as it can lead to a more potent and selective interaction by reducing the entropic penalty of binding.

Linker Composition: Replacing the methylene linker with other chemical moieties can also have a profound effect on the molecule's properties. For example, introducing heteroatoms like oxygen or nitrogen could alter the polarity, hydrogen bonding capacity, and metabolic stability of the compound.

The following table illustrates potential modifications to the isothiocyanate linker and their hypothetical effects on molecular interactions.

| Linker Modification | Potential Effect on Molecular Properties | Hypothetical Impact on Molecular Interactions |

| Increased Chain Length (e.g., -(CH2)n-, n>1) | Increased flexibility and lipophilicity. | May allow for deeper penetration into binding pockets and altered binding modes. |

| Introduction of a Double Bond (e.g., -CH=CH-) | Increased rigidity and planarity. | May lock the molecule into a more active conformation, enhancing binding affinity. |

| Incorporation of a Cyclic Structure | Significantly restricted conformational freedom. | Could lead to highly selective interactions if the constrained conformation matches the target's binding site. |

| Replacement with a Heteroatom-containing Linker (e.g., -O-CH2-) | Altered polarity and hydrogen bonding potential. | May introduce new hydrogen bonding interactions with the target protein, potentially increasing affinity. |

Further research is needed to systematically explore these linker modifications in the context of the this compound scaffold to understand their impact on molecular interactions and biological activity.

Stereochemical Considerations in Analogue Design

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, can play a pivotal role in the biological activity of a drug. When a molecule is chiral, meaning it is non-superimposable on its mirror image, its two enantiomers can exhibit significantly different pharmacological properties. This is because biological targets, such as enzymes and receptors, are themselves chiral and can interact differently with the two enantiomers.

In the context of this compound analogue design, the introduction of a chiral center can lead to enantiomers with distinct potencies, selectivities, and even different mechanisms of action. A chiral center can be introduced by modifying the linker or by adding a chiral substituent to the aromatic ring.

For example, if a substituent is introduced on the methylene linker of this compound, this carbon atom becomes a chiral center, resulting in two enantiomers (R and S). These enantiomers will have identical physical and chemical properties in an achiral environment but can interact differently with a chiral biological target. One enantiomer may fit perfectly into the binding site of a protein, leading to a strong biological response, while the other enantiomer may bind weakly or not at all.

While specific studies on the stereochemical aspects of this compound analogues are not prominently featured in the available literature, the importance of stereochemistry is a well-established principle in medicinal chemistry. For instance, in a study of diastereomeric 2-aryl-2-fluoro-cyclopropylamines, the trans-isomers were consistently found to be more potent inhibitors of microbial tyramine (B21549) oxidase than the cis-isomers, demonstrating a clear influence of stereochemistry on biological activity researchgate.net.

The following table outlines the potential implications of introducing a chiral center in a this compound analogue.

| Stereochemical Aspect | Implication in Analogue Design | Potential Outcome |

| Introduction of a Chiral Center | Leads to the formation of enantiomers (R and S isomers). | Enantiomers may exhibit different biological activities, potencies, and toxicities. |

| Diastereomers | If more than one chiral center is present, diastereomers can be formed. | Diastereomers have different physical properties and can be separated more easily than enantiomers, allowing for the isolation of the more active isomer. |

| Eutomer vs. Distomer | The more potent enantiomer is termed the eutomer, while the less potent one is the distomer. | The goal of chiral drug design is to develop the eutomer as a single-enantiomer drug to maximize efficacy and minimize potential side effects from the distomer. |

Therefore, in the design of novel this compound analogues, it is crucial to consider the potential for creating chiral centers. The synthesis of single enantiomers and the evaluation of their individual biological activities are essential steps in developing more effective and safer therapeutic agents.

Quantitative Structure-Activity Relationship (QSAR) Modeling Approaches

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used in drug design to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By identifying the physicochemical properties that are most influential in determining the activity of the molecules, QSAR models can be used to predict the activity of newly designed compounds before they are synthesized, thereby saving time and resources.

For a series of this compound analogues, a QSAR study would involve several key steps:

Data Set Selection: A series of analogues with known biological activities (e.g., IC50 values for enzyme inhibition or cell growth inhibition) is required. The compounds in the data set should have structural diversity to ensure the robustness of the model.

Descriptor Calculation: A large number of molecular descriptors are calculated for each compound in the data set. These descriptors quantify various aspects of the molecule's structure and properties, including:

Electronic descriptors: (e.g., partial charges, dipole moment) which describe the electronic properties of the molecule.

Steric descriptors: (e.g., molecular volume, surface area) which describe the size and shape of the molecule.

Hydrophobic descriptors: (e.g., logP) which quantify the lipophilicity of the molecule.

Topological descriptors: which describe the connectivity of atoms in the molecule.

Model Development: Statistical methods, such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms, are used to build a mathematical equation that correlates the calculated descriptors with the biological activity.

Model Validation: The predictive power of the QSAR model is rigorously validated using both internal and external validation techniques to ensure that the model is not over-fitted and can accurately predict the activity of new compounds.

The following table illustrates the types of descriptors that could be used in a QSAR model for this compound analogues and their potential significance.

| Descriptor Type | Example Descriptors | Potential Significance in a QSAR Model |

| Electronic | Hammett constants, partial atomic charges | Could correlate with the reactivity of the isothiocyanate group and electrostatic interactions with the target. |

| Steric | Molar refractivity, van der Waals volume | May be important for fitting into the binding site of the target protein. |

| Hydrophobic | LogP, polar surface area | Can be critical for membrane permeability and hydrophobic interactions within the binding pocket. |

| Topological | Connectivity indices, shape indices | Can describe the overall shape and branching of the molecule, which may influence binding. |

A well-validated QSAR model for this compound analogues could be a powerful tool for guiding the design of new compounds with enhanced biological activity. It could help in prioritizing which analogues to synthesize and test, ultimately accelerating the discovery of novel therapeutic agents.

Advanced Analytical Methodologies for Research on 4 Iodobenzyl Isothiocyanate

Chromatographic Techniques for Separation and Quantification in Research Samples

Chromatography is fundamental to isolating and quantifying 4-Iodobenzyl isothiocyanate from various media, including reaction mixtures, biological fluids, and cellular extracts. The choice of technique is often dictated by the sample's complexity and the analyte's physicochemical properties.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of ITCs due to its versatility and applicability to non-volatile and thermally sensitive compounds. mdpi.com Method development for this compound would logically be based on established protocols for similar aromatic isothiocyanates, such as benzyl (B1604629) isothiocyanate. nih.gov

A typical reversed-phase HPLC (RP-HPLC) method is preferred, utilizing a nonpolar stationary phase (like a C18 column) and a polar mobile phase. nih.gov Separation is achieved by carefully controlling the mobile phase composition, often a gradient or isocratic mixture of water and an organic solvent like acetonitrile (B52724) or methanol. nih.govnih.gov Detection is commonly performed using a UV-Vis detector, as the aromatic ring and isothiocyanate group exhibit strong absorbance in the UV range. mdpi.com For related compounds like benzyl isothiocyanate, detection wavelengths are often set around 190-254 nm. nih.gov To enhance accuracy, especially at low concentrations, method validation according to International Conference on Harmonization (ICH) guidelines is crucial, assessing parameters like linearity, precision, accuracy, and limits of detection (LOD) and quantification (LOQ). nih.gov Some studies have shown that heating the column to temperatures around 60°C can reduce the loss of ITCs that might otherwise precipitate in the system at room temperature, thereby improving quantitative accuracy. researchgate.net

Table 1: Representative HPLC Parameters for Isothiocyanate Analysis

| Parameter | Example Specification for Benzyl Isothiocyanate Analysis | Rationale / Applicability to this compound |

| Column | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) nih.gov | The C18 stationary phase is effective for retaining nonpolar aromatic compounds like ITCs. |

| Mobile Phase | Acetonitrile and Water (50:50, v/v) nih.gov | This combination provides good separation for many ITCs. The ratio can be optimized for this compound. |

| Flow Rate | 1.0 mL/min nih.gov | A standard flow rate that provides a balance between resolution and analysis time. |

| Detection | UV-Vis Detector at 190 nm nih.gov | The aromatic structure ensures strong UV absorbance for sensitive detection. |

| Column Temp. | Ambient or heated (e.g., 60°C) nih.govresearchgate.net | Heating can improve solubility and peak shape for certain ITCs. |

| Injection Vol. | 50 µL scholarsresearchlibrary.com | Dependent on sample concentration and method sensitivity. |

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for identifying and quantifying volatile and semi-volatile compounds. yu.edu.jo It is particularly useful for analyzing the essential oils of plants where ITCs are present or for studying volatile metabolites of this compound. mdpi.com The sample is vaporized and separated based on its boiling point and interactions with the GC column before being fragmented and detected by the mass spectrometer, which provides definitive structural information. researchgate.net

However, a significant challenge in the GC-MS analysis of ITCs is their potential for thermal degradation in the high-temperature environment of the GC injector port. wur.nl This can lead to the formation of artifacts such as nitriles or other rearrangement products, complicating quantification. mdpi.com Therefore, method development often involves using a lower initial oven temperature and a splitless injection mode to minimize thermal stress on the analyte. mdpi.com A typical GC-MS method would employ a fused silica (B1680970) capillary column, with helium as the carrier gas. researchgate.net

Table 2: Typical GC-MS Parameters for Isothiocyanate Analysis

| Parameter | Example Specification | Rationale / Consideration for this compound |

| Column | Fused silica capillary column (e.g., DB-5, 30 m × 0.25 mm) researchgate.net | A common, robust column suitable for a wide range of volatile organic compounds. |

| Carrier Gas | Helium researchgate.net | Inert carrier gas providing good chromatographic efficiency. |

| Flow Rate | ~1.0 mL/min researchgate.net | Optimized for efficient separation and transfer to the MS. |

| Oven Program | Start at a low temperature (e.g., 35-60°C) with a gradual ramp mdpi.com | Minimizes thermal degradation of the isothiocyanate group. |

| Injector Temp. | Optimized to be as low as possible while ensuring volatilization | A critical parameter to prevent on-column degradation. |

| Ion Source Temp. | ~210°C researchgate.net | Standard temperature for electron ionization. |

| Detection | Mass Spectrometer (Scan or SIM mode) | Provides mass-to-charge ratio data for structural confirmation and quantification. |

For analyzing this compound and its metabolites in complex biological matrices such as plasma, urine, or tissue homogenates, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the method of choice. amazonaws.comnih.gov This technique combines the superior separation capabilities of HPLC with the high sensitivity and specificity of tandem mass spectrometry, allowing for accurate quantification even at very low concentrations. amazonaws.comnih.gov

Sample preparation is a critical first step and often involves protein precipitation followed by solid-phase extraction (SPE) to remove interfering matrix components. nih.gov The analysis is typically performed using a reversed-phase column and electrospray ionization (ESI) in the multiple-reaction monitoring (MRM) mode. nih.govnih.gov In MRM, specific precursor-to-product ion transitions are monitored for the analyte and an internal standard, which provides exceptional selectivity and minimizes background noise. nih.gov This approach enables the simultaneous determination of the parent compound and its various metabolites, such as glutathione (B108866) or cysteine conjugates. nih.gov

Table 3: Key LC-MS/MS Method Development Considerations

| Parameter | Example Specification for mIBG (a related iodo-benzyl compound) nih.gov | Relevance for this compound |

| Sample Prep | Protein Precipitation (e.g., with acetonitrile) nih.gov | A fast and effective method to remove proteins from plasma or tissue samples. |

| Chromatography | Reversed-Phase UHPLC/HPLC nih.gov | Provides efficient separation of the analyte from matrix components. |

| Ionization | Electrospray Ionization (ESI) nih.gov | A soft ionization technique suitable for polar and thermally labile molecules. |

| MS Mode | Tandem Mass Spectrometry (MS/MS) nih.gov | Allows for fragmentation of the parent ion for structural confirmation. |

| Quantification | Multiple Reaction Monitoring (MRM) nih.gov | Highly specific and sensitive mode for quantification in complex matrices. |

| Internal Standard | A structurally similar but isotopically different compound | Used to correct for variations in sample processing and instrument response. |

Spectroscopic Techniques for Molecular Interaction Studies

Spectroscopic methods are invaluable for investigating how this compound interacts with biological targets like proteins or for tracking its behavior in cellular environments.

UV-Visible spectroscopy is a straightforward and accessible technique to study molecular binding events. Isothiocyanates possess a characteristic absorption peak in the UV spectrum. researchgate.net When this compound binds to a target molecule, such as a protein, changes in the local chemical environment can cause a shift in the maximum absorption wavelength (λmax) or a change in the molar absorptivity. researchgate.net By systematically titrating the target molecule into a solution of the compound and monitoring these spectral changes, one can study the binding affinity and stoichiometry of the interaction. This method is particularly useful for initial screening of binding interactions before employing more complex techniques.

While this compound itself is not fluorescent, its uptake and distribution within cells can be studied by conjugating it to a fluorescent probe. chemisgroup.us A common strategy is to use a fluorophore that contains a reactive group that can covalently link to the isothiocyanate or another part of the molecule without compromising its biological activity. Fluorescein (B123965) isothiocyanate (FITC) is a derivative of fluorescein that is frequently used for such labeling. chemisgroup.usnih.gov

Once the fluorescently-tagged this compound is synthesized, it can be introduced to cell cultures. Its cellular uptake and subcellular localization can then be visualized using fluorescence microscopy. researchgate.netresearchgate.net For quantitative analysis, techniques like flow cytometry or fluorescence plate readers can measure the total fluorescence intensity from a population of cells, providing data on the extent and rate of uptake. nih.gov This approach allows researchers to investigate the mechanisms of cellular entry and identify the compound's ultimate destination within the cell. researchgate.net

Computational and Theoretical Chemistry Approaches Applied to 4 Iodobenzyl Isothiocyanate

Molecular Docking and Dynamics Simulations for Target Binding Prediction

Molecular docking and molecular dynamics (MD) simulations are instrumental in predicting the binding affinity and interaction patterns of a ligand with a biological target, such as a protein or enzyme. These methods are crucial in the early stages of drug discovery for identifying potential therapeutic targets and understanding mechanisms of action.

A review of the scientific literature indicates that while computational studies have been performed on various isothiocyanates to predict their binding to targets like proteasomal cysteine deubiquitinases and cyclooxygenase (COX) enzymes, specific molecular docking or MD simulation studies focusing exclusively on 4-iodobenzyl isothiocyanate have not been reported. Therefore, there is currently no specific data available in the literature detailing the predicted binding modes or target interactions of this compound from these computational approaches.

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are fundamental for understanding the electronic properties of a molecule, which in turn dictate its reactivity. These calculations can determine parameters like molecular orbital energies, ionization potentials, and electron density distributions.

While direct quantum chemical studies on this compound are limited, research on closely related analogues provides valuable insights. A study on iodophenyl isothiocyanates revealed that the energetic order of the first six molecular orbitals (MOs) is π3 > π2 > nS > n║ > πNCS > n┴. researchgate.net The analysis indicated that the chemical reactivity of the para-substituted isomer (p-iodophenyl isothiocyanate) is the highest among the ortho, meta, and para isomers, based on the ionization energy of the πNCS orbital electrons. researchgate.net

Furthermore, joint threshold photoelectron and matrix isolation spectroscopic studies on the 4-iodobenzyl radical (IC₆H₄CH₂•), which differs from this compound only by the functional group attached to the methylene (B1212753) bridge, have provided precise experimental and calculated adiabatic ionization energies (AIEs). nih.gov These values are crucial for understanding the electronic behavior of the 4-iodobenzyl moiety. The AIEs for the 4-iodobenzyl radical to its singlet and triplet cation states were experimentally determined and supported by calculations at the B3LYP-D3/def2-TZVP level of theory. nih.gov

Table 1: Experimental and Calculated Adiabatic Ionization Energies (AIEs) of the 4-Iodobenzyl Radical

| Transition | Experimental AIE (eV) | Calculated AIE (eV) |

|---|---|---|

| Radical to Singlet Cation (X̃⁺(¹A₁)) | 7.17 ± 0.01 | 7.18 |

| Radical to Triplet Cation (ã⁺(³A₁)) | 8.98 ± 0.01 | 9.00 |

Data sourced from a study on the thermal decomposition of 4-iodobenzyl iodide. nih.gov

These findings suggest that the iodine substituent and the isothiocyanate group significantly influence the electronic properties and reactivity of the aromatic system. researchgate.net The LUMO (Lowest Unoccupied Molecular Orbital) of the isothiocyanate group is known to be electrophilic, with the largest p orbitals located on the carbon and sulfur atoms, making the central carbon atom a primary site for nucleophilic attack.

Pharmacophore Modeling and Virtual Screening for Novel Ligand Discovery

Pharmacophore modeling and virtual screening are computational strategies used to identify new bioactive compounds from large chemical databases. A pharmacophore model defines the essential three-dimensional arrangement of chemical features necessary for biological activity. This model is then used as a query to search for molecules with similar features.

There are no specific pharmacophore models that have been developed based on this compound in the available scientific literature. Consequently, no virtual screening studies have been reported that utilize a this compound-derived pharmacophore to discover novel ligands.

ADMET Prediction (In Silico) for Research Compound Prioritization

In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is a critical step in the drug development pipeline. These computational models help to prioritize compounds with favorable pharmacokinetic and safety profiles, thereby reducing the likelihood of late-stage failures.

A search of the scientific literature did not yield any studies that have specifically performed and published in silico ADMET predictions for this compound. While ADMET profiles have been computationally assessed for other novel isothiocyanate derivatives, the specific data for the 4-iodo-substituted benzyl (B1604629) isothiocyanate is not available.

Conformational Analysis and Energy Landscape Mapping

Conformational analysis and the mapping of a molecule's potential energy surface are essential for understanding its three-dimensional structure, stability, and flexibility. These factors can significantly influence a molecule's biological activity and its ability to bind to a target.

Computational studies have explored the potential energy surface of the C₇H₆ diradical isomers related to the decomposition of 4-iodobenzyl iodide at high temperatures. nih.gov However, a specific and detailed conformational analysis or energy landscape mapping for the stable, ground-state this compound molecule has not been reported in the reviewed literature. Such an analysis would typically involve calculating the energy of the molecule as a function of the rotation around its flexible bonds to identify the most stable conformers.

Emerging Research Applications and Future Perspectives for 4 Iodobenzyl Isothiocyanate Research

Development as a Chemical Probe for Biological Pathway Elucidation

A chemical probe is a small molecule used to study and manipulate biological systems, such as proteins or pathways, in a selective and controlled manner. The chemical structure of 4-Iodobenzyl isothiocyanate makes it a promising candidate for development as such a probe. The highly electrophilic isothiocyanate (-N=C=S) functional group can readily react with nucleophilic residues on biomolecules, particularly the thiol groups of cysteine residues in proteins. nih.govresearchgate.net This reactivity allows the compound to form covalent bonds with specific protein targets, enabling their identification and functional characterization.

By tagging and modifying proteins, this compound can be used to elucidate the roles of these proteins in various signaling cascades. Isothiocyanates are known to interact with a wide array of cellular targets, influencing pathways involved in inflammation, oxidative stress, and apoptosis. nih.govfrontiersin.orgoregonstate.edu For instance, ITCs can modulate the activity of key signaling pathways such as the Keap1-Nrf2-ARE pathway, which is central to the cellular antioxidant response, and the NF-κB pathway, a critical regulator of inflammation. frontiersin.orgoregonstate.edufoodandnutritionjournal.org Developing this compound as a chemical probe would allow researchers to investigate these interactions with greater precision, helping to map the complex networks that govern cellular health and disease.

Strategies for Targeted Delivery in Research Models (e.g., Nanoparticle Encapsulation Research)

Despite their potential, the practical application of isothiocyanates in research models is often hampered by challenges such as poor water solubility, high volatility, and non-specific distribution. mdpi.comnih.gov To overcome these limitations, targeted delivery systems are being actively researched. Nanoparticle encapsulation represents a leading strategy to enhance the efficacy and specificity of compounds like this compound. nih.govmdpi.com

By encapsulating the compound within nanocarriers, its bioavailability can be significantly improved, and it can be protected from degradation. researchgate.netresearchgate.net Various materials are being explored for this purpose, each with unique properties.

Examples of Nanoparticle Formulations for Isothiocyanates:

| Nanocarrier Material | Compound Studied | Key Findings in Research Models |

| mPEG-PLGA Copolymer | Benzyl (B1604629) Isothiocyanate (BITC) & Sorafenib | Uniform spherical nanoparticles (~108 nm) showed sustained release and enhanced cytotoxicity against triple-negative breast cancer cells. nih.gov |

| Gelatin | Benzyl Isothiocyanate (BITC) | Nano-formulation enhanced hydrophilicity and bioavailability, leading to more effective free radical scavenging compared to free BITC. researchgate.net |

| β-Cyclodextrin | Benzyl Isothiocyanate (BITC) | Inclusion complexes improved water solubility and stability, enhancing antibacterial activity against S. aureus. mdpi.comnih.gov |

| Polylactic-co-glycolic acid (PLGA) | Allyl Isothiocyanate (AITC) | Antibody-functionalized nanoparticles specifically targeted cancer cells overexpressing EGFR, increasing cytotoxic effects. researchgate.net |

These strategies could be adapted for this compound to facilitate targeted delivery to specific tissues or cell types in research models. This would enable more precise investigations into its biological effects while minimizing off-target interactions. nih.gov

Potential as a Lead Compound for Preclinical Drug Discovery Research

A "lead compound" in drug discovery is a chemical compound that has pharmacological or biological activity and is a starting point for chemical modifications to develop a drug. mdpi.com Natural products and their derivatives have historically been a rich source of such compounds. mdpi.com this compound, as a synthetic derivative of naturally occurring ITCs, holds potential as a lead compound for preclinical research. researchgate.net

The process of lead optimization involves modifying the structure of the lead compound to improve its efficacy, selectivity, and pharmacokinetic properties (absorption, distribution, metabolism, and excretion - ADME). creative-biostructure.comnuvisan.comaltasciences.com The introduction of an iodine atom onto the benzyl ring is a strategic modification. Halogenation is a common technique in medicinal chemistry used to enhance potency, modulate metabolic stability, and improve binding affinity to target proteins.

The diverse biological activities of ITCs, including their anticancer, anti-inflammatory, and antioxidant properties, provide a strong rationale for exploring derivatives like this compound in preclinical models. frontiersin.orgmdpi.commdpi.com The goal of this research phase is to conduct in vitro and in vivo assays to assess the compound's safety and efficacy profile, providing the necessary data to determine its potential for further development. creative-biostructure.comaltasciences.comnih.gov

Integration into Combinatorial Research Approaches

The complexity of many diseases, particularly cancer, often necessitates combination therapies to achieve better outcomes and overcome drug resistance. nih.gov Isothiocyanates have shown promise in synergistic combinations with both conventional chemotherapeutic drugs and other phytochemicals. frontiersin.org Synergy occurs when the combined effect of two or more agents is greater than the sum of their individual effects.

Research on related ITCs has demonstrated significant synergistic potential:

Benzyl Isothiocyanate (BITC) and Sorafenib: A nano-formulation co-delivering BITC and the anticancer drug Sorafenib showed enhanced therapeutic outcomes against triple-negative breast cancer models. nih.gov

Sulforaphane (B1684495) (SFN) and Other Phytochemicals: SFN has been studied in combination with compounds like curcumin, genistein, and epigallocatechin-3-gallate (EGCG), showing synergistic inhibition of cancer cell growth through various mechanisms, including modulation of oxidative stress and apoptosis. frontiersin.orgnih.gov

Multiple Isothiocyanates: The combination of different ITCs, such as allyl isothiocyanate (AITC) and sulforaphane (SFN), has been shown to synergistically inhibit the proliferation and migration of lung cancer cells. nih.gov

These findings suggest a strong basis for integrating this compound into combinatorial research. Investigating its effects in combination with other agents could reveal novel synergistic interactions, potentially leading to more effective research strategies for complex diseases.

Unexplored Biological Targets and Mechanistic Hypotheses

While much is known about the general mechanisms of isothiocyanates, the specific biological targets for many derivatives, including this compound, remain to be fully elucidated. nih.gov The primary mechanism of ITCs involves their reaction with cellular proteins, but identifying the full spectrum of these targets is an ongoing area of research. nih.govresearchgate.net

Known and Hypothesized Mechanisms of Isothiocyanates:

Induction of Apoptosis: ITCs are known to induce programmed cell death in cancer cells through both caspase-dependent and independent pathways. aacrjournals.orgmdpi.com

Generation of Reactive Oxygen Species (ROS): Paradoxically, while they can boost antioxidant defenses, ITCs can also induce oxidative stress by generating ROS, which can trigger cell death in malignant cells. nih.govmdpi.com

Modulation of Signaling Pathways: ITCs affect numerous signaling pathways critical for cell survival and proliferation, such as MAPK, PI3K/AKT, and Wnt/β-catenin. frontiersin.orgnih.gov

Inhibition of Deubiquitinating Enzymes (DUBs): Recent research has identified DUBs, which regulate protein stability, as novel targets for ITCs like BITC and PEITC, explaining some of their anticancer effects. aacrjournals.org

Future research on this compound should aim to identify its unique protein targets. The presence of the iodine atom may alter its binding affinity and reactivity, potentially leading to a distinct biological activity profile compared to other ITCs. Advanced techniques such as proteomics and chemical biology approaches could be employed to uncover these novel interactions and further clarify the compound's mechanism of action. nih.gov

Opportunities for Collaborative Multidisciplinary Research

Advancing the understanding and application of this compound requires a convergence of expertise from various scientific disciplines. The multifaceted nature of this compound, from its chemical synthesis to its biological activity and potential for therapeutic development, necessitates a collaborative approach.